molecular formula C2H3F3 B1584508 1,1,2-Trifluoroethane CAS No. 430-66-0

1,1,2-Trifluoroethane

Cat. No.: B1584508
CAS No.: 430-66-0
M. Wt: 84.04 g/mol
InChI Key: WGZYQOSEVSXDNI-UHFFFAOYSA-N
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Description

1,1,2-Trifluoroethane is a hydrofluorocarbon with the chemical formula C2H3F3. It is a colorless gas at room temperature and is known for its use as a refrigerant. The compound is an asymmetrical isomer of 1,1,1-trifluoroethane and has a global warming potential of 397 over 100 years .

Mechanism of Action

Chemical Reactions Analysis

1,1,2-Trifluoroethane undergoes several types of chemical reactions, including:

Scientific Research Applications

1,1,2-Trifluoroethane has several applications in scientific research and industry:

Comparison with Similar Compounds

1,1,2-Trifluoroethane can be compared with other similar compounds such as:

This compound stands out due to its specific balance of reactivity and stability, making it suitable for various industrial and research applications.

Properties

IUPAC Name

1,1,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZYQOSEVSXDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073182
Record name 1,1,2-Trifluoroethane
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Molecular Weight

84.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless gas; Boiling point = 5 deg C; [Alfa Aesar MSDS]
Record name 1,1,2-Trifluoroethane
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CAS No.

430-66-0
Record name 1,1,2-Trifluoroethane
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Record name Ethane, 1,1,2-trifluoro-
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Record name 1,1,2-Trifluoroethane
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Record name 1,1,2-trifluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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